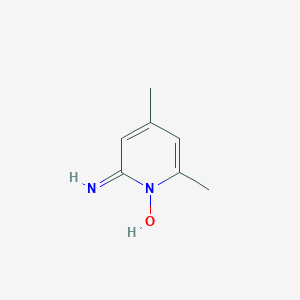
Hexyl 2,5-dichlorophenylphosphoroamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl 2,5-dichlorophenylphosphoroamidate, also known as HDPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. HDPA has been used in various studies to investigate the role of acetylcholine in different physiological and pathological processes.
Mécanisme D'action
Hexyl 2,5-dichlorophenylphosphoroamidate acts as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This increased neurotransmission can have various effects on different physiological processes, depending on the location and type of cholinergic receptors present.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different experimental models. In animal studies, this compound has been shown to improve cognitive function, enhance muscle contraction, and modulate cardiovascular function. It has also been shown to have immunomodulatory effects, with potential applications in the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Hexyl 2,5-dichlorophenylphosphoroamidate has several advantages for use in scientific research. It is a potent and selective inhibitor of acetylcholinesterase, making it a valuable tool for investigating the role of acetylcholine in different physiological and pathological processes. It is also relatively stable and easy to handle, with a well-established synthesis method and analytical techniques for purity confirmation.
However, there are also some limitations to using this compound in lab experiments. Its potency and selectivity can make it difficult to interpret the results of experiments, as it may have off-target effects or interact with other compounds in the system. Additionally, its use is restricted to in vitro and animal studies, as it is not approved for human use.
Orientations Futures
There are several potential future directions for research involving Hexyl 2,5-dichlorophenylphosphoroamidate. One area of interest is the development of this compound derivatives with improved selectivity and potency, which could be used to investigate the role of acetylcholine in different physiological and pathological processes. Another area of interest is the development of this compound-based therapies for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and drawbacks.
Méthodes De Synthèse
Hexyl 2,5-dichlorophenylphosphoroamidate can be synthesized through a multistep process involving the reaction of 2,5-dichlorophenylphosphonic acid with hexylamine. The resulting product is then treated with phosphorus oxychloride to obtain this compound. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Hexyl 2,5-dichlorophenylphosphoroamidate has been extensively used in scientific research as a tool to investigate the role of acetylcholine in various physiological and pathological processes. It has been used in studies related to Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. This compound has also been used to investigate the effects of acetylcholine on muscle contraction, cardiovascular function, and immune responses.
Propriétés
Numéro CAS |
109791-13-1 |
|---|---|
Formule moléculaire |
C12H17Cl2NO3P- |
Poids moléculaire |
326.15 g/mol |
Nom IUPAC |
N-(2,5-dichlorophenyl)-hexoxyphosphonamidic acid |
InChI |
InChI=1S/C12H18Cl2NO3P/c1-2-3-4-5-8-18-19(16,17)15-12-9-10(13)6-7-11(12)14/h6-7,9H,2-5,8H2,1H3,(H2,15,16,17) |
Clé InChI |
KFTDOKAFZCTUQM-UHFFFAOYSA-M |
SMILES |
CCCCCCOP(=O)(NC1=C(C=CC(=C1)Cl)Cl)O |
SMILES canonique |
CCCCCCOP(=O)(NC1=C(C=CC(=C1)Cl)Cl)O |
Synonymes |
HDCP cpd hexyl 2,5-dichlorophenylphosphoroamidate hexyl-DCP O-hexyl O-2,5-dichlorophenyl phosphoramidate O-hexyl O-2,5-dichlorophenylphosphoroamidate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



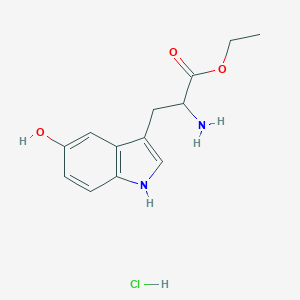
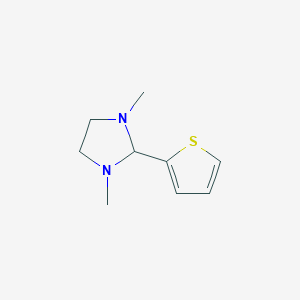
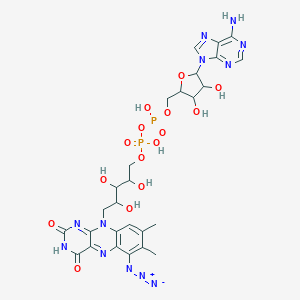
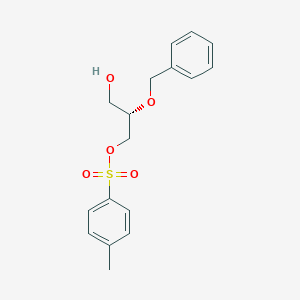
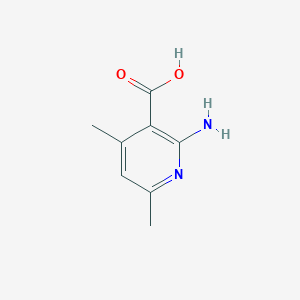
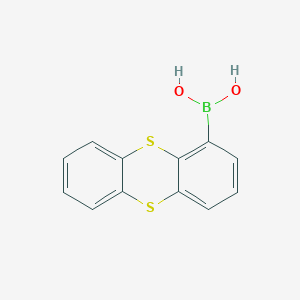
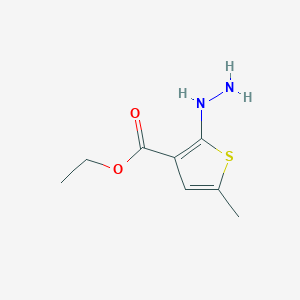

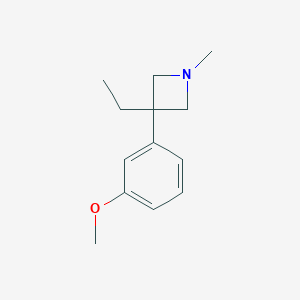
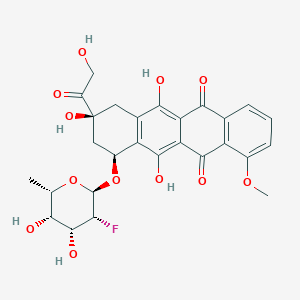

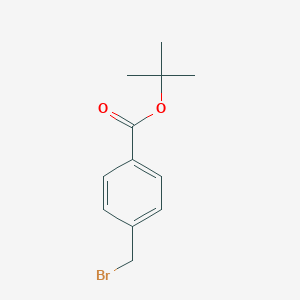
![2-[(4-Benzamidophenyl)sulfonylamino]acetic acid](/img/structure/B34515.png)
